

Application Notes and Protocols for NMR Spectroscopy of Dichlorotrifluoroethane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dichloro-1,1,2-trifluoroethane**

Cat. No.: **B1204223**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorotrifluoroethane exists as three distinct isomers: 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), **1,2-dichloro-1,1,2-trifluoroethane** (HCFC-123a), and 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b). These compounds have seen use as refrigerants, blowing agents, and cleaning solvents, often as replacements for chlorofluorocarbons (CFCs) due to their lower ozone depletion potential. Accurate identification and characterization of these isomers are crucial for quality control, environmental monitoring, and toxicological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of these isomers. This document provides detailed application notes and protocols for the NMR analysis of dichlorotrifluoroethane isomers.

Isomer Structures and Nomenclature

The chemical structures and nomenclature of the three dichlorotrifluoroethane isomers are as follows:

- 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123): CCl_2HCF_3
- **1,2-dichloro-1,1,2-trifluoroethane** (HCFC-123a): $\text{CClF}_2\text{CHClF}$

- 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b): CCl2FCF2H

These structural differences lead to distinct NMR spectra, allowing for their individual identification and quantification in mixtures.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ^1H , ^{19}F , and ^{13}C NMR spectroscopic data for the dichlorotrifluoroethane isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for Dichlorotrifluoroethane Isomers

Isomer (HCFC designation)	Structure	Proton Environment t	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (JHF, Hz)
2,2-dichloro- 1,1,1- trifluoroethane (HCFC- 123)	<chem>CCl2HCF3</chem>	-CHCl ₂	~5.9	Quartet	~4.5
1,2-dichloro- 1,1,2- trifluoroethane (HCFC- 123a)	<chem>CClF2CHClF</chem>	-CHClF	~6.5	Doublet of Triplets	JHF ≈ 48, JHF ≈ 4
1,1-dichloro- 1,2,2- trifluoroethane (HCFC- 123b)	<chem>CCl2FCF2H</chem>	-CF ₂ H	~6.2	Triplet	~54

Table 2: ^{19}F NMR Data for Dichlorotrifluoroethane Isomers

Isomer (HCFC designation)	Structure	Fluorine Environment t	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)
2,2-dichloro- 1,1,1- trifluoroethane (HCFC- 123)	<chem>CCl2HCF3</chem>	-CF ₃	~-82	Doublet	³ JHF ≈ 4.5
1,2-dichloro- 1,1,2- trifluoroethane (HCFC- 123a)	<chem>CClF2CHClF</chem>	-CClF ₂	~-73	Doublet	³ JFF ≈ 12
-CHClF	~-135	Doublet of Triplets	² JHF ≈ 48, ³ JFF ≈ 12		
1,1-dichloro- 1,2,2- trifluoroethane (HCFC- 123b)	<chem>CCl2FCF2H</chem>	-CCl ₂ F	~-70	Triplet	³ JHF ≈ 6
-CF ₂ H	~-128	Doublet of Doublets	² JHF ≈ 54, ³ JFF ≈ 6		

Table 3: ¹³C NMR Data for Dichlorotrifluoroethane Isomers

Isomer (HCFC designation)	Structure	Carbon Environment t	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (JCF, Hz)
2,2-dichloro- 1,1,1- trifluoroethane (HCFC- 123)	<chem>CCl2HCF3</chem>	-CF ₃	~124	Quartet	¹ JCF ≈ 280
-CHCl ₂	~78	Doublet	² JCF ≈ 35		
1,2-dichloro- 1,1,2- trifluoroethane (HCFC- 123a)	<chem>CClF2CHClF</chem>	-CClF ₂	~120	Triplet	¹ JCF ≈ 300
-CHClF	~95	Doublet of Doublets	¹ JCF ≈ 250, ² JCF ≈ 40		
1,1-dichloro- 1,2,2- trifluoroethane (HCFC- 123b)	<chem>CCl2FCF2H</chem>	-CCl ₂ F	~110	Doublet	¹ JCF ≈ 310
-CF ₂ H	~118	Triplet	¹ JCF ≈ 260		

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, temperature, and magnetic field strength.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality NMR spectra of dichlorotrifluoroethane isomers is provided below. Due to the volatility of these compounds, proper sample handling is critical.

1. Sample Preparation

- Materials:

- Dichlorotrifluoroethane isomer standard
- Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
- 5 mm NMR tubes
- Gas-tight syringe or micropipette
- Vortex mixer
- Parafilm or screw-cap NMR tubes

- Procedure for Volatile Liquids:

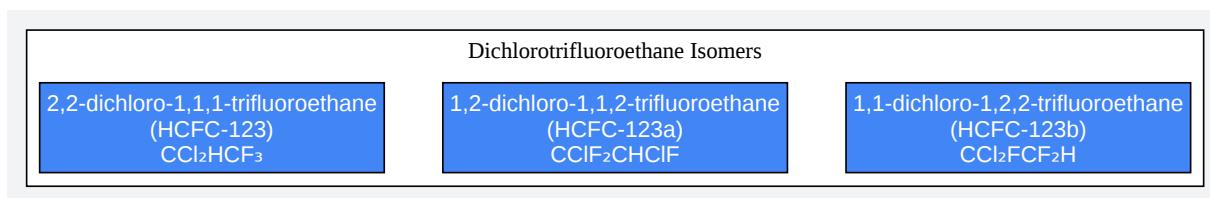
- Add approximately 0.6 mL of the deuterated solvent to a clean, dry 5 mm NMR tube.
- Using a gas-tight syringe, carefully add 10-20 µL of the dichlorotrifluoroethane isomer to the solvent in the NMR tube. To minimize evaporation, dispense the liquid below the solvent surface.
- Immediately cap the NMR tube securely. For extended experiments or highly volatile samples, use screw-cap NMR tubes or seal the cap with Parafilm.
- Gently vortex the tube to ensure a homogeneous solution.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ¹H NMR Acquisition Parameters (Typical):

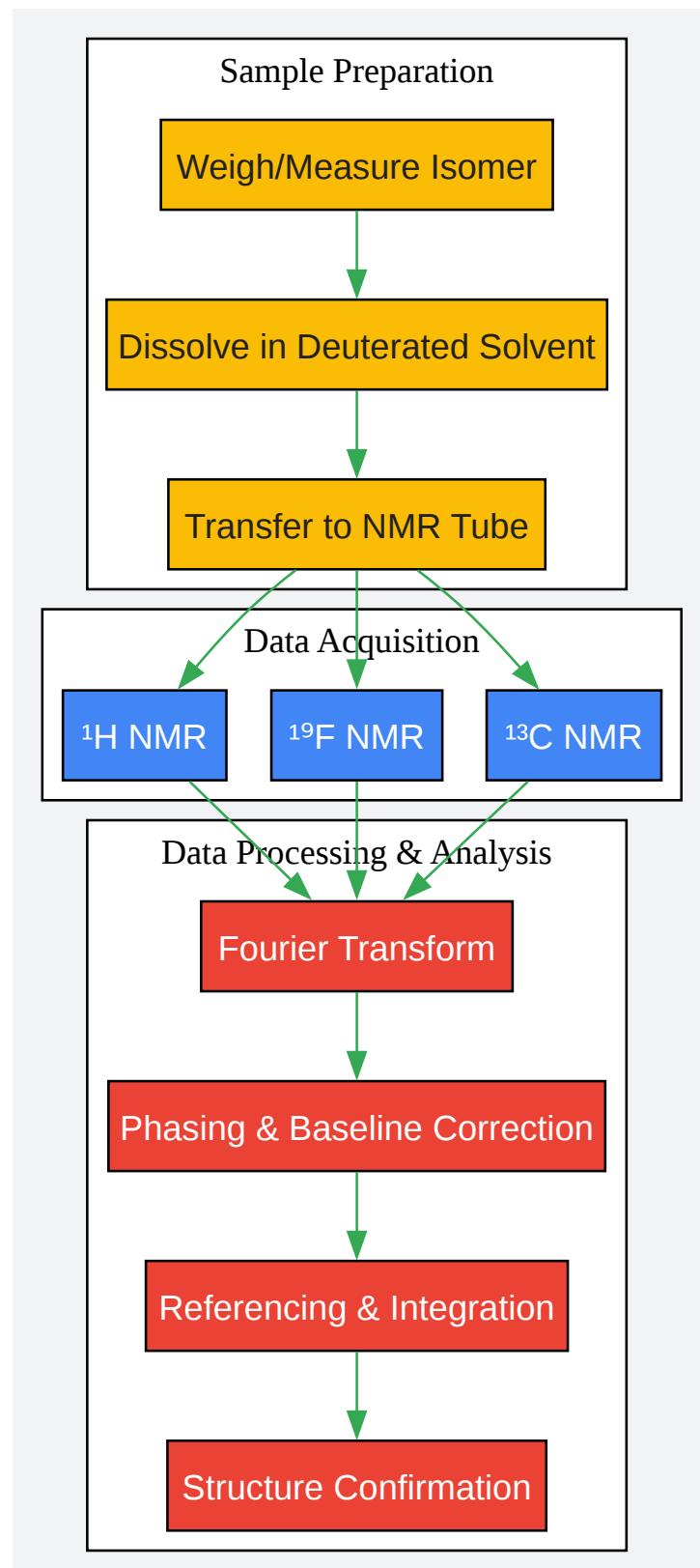
- Pulse Program: Standard single-pulse experiment (e.g., zg30)

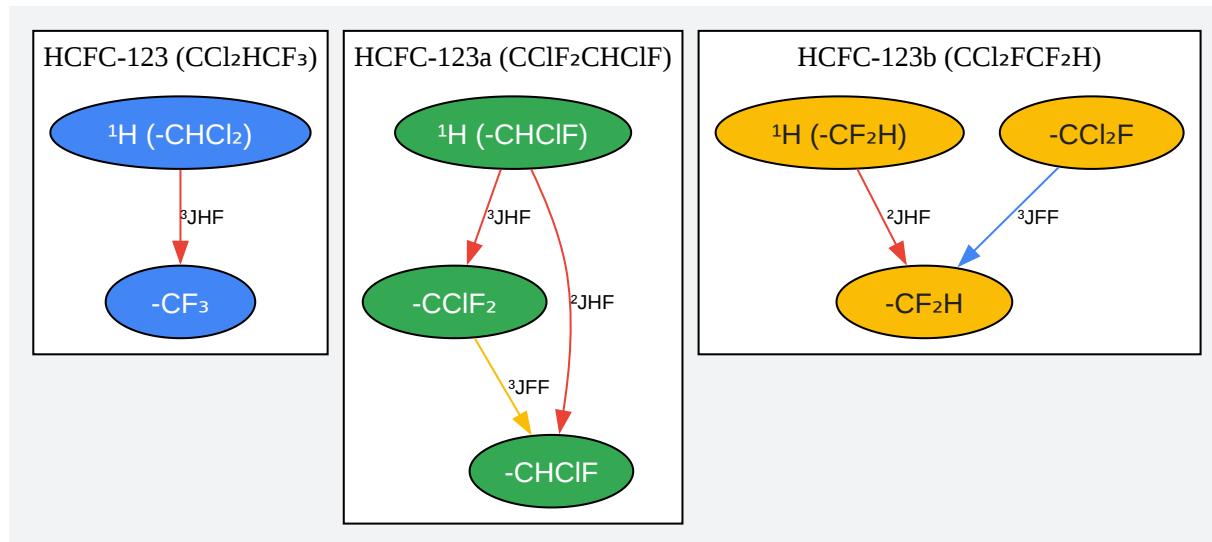
- Spectral Width: 10-15 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 5 seconds (to ensure full relaxation of protons coupled to fluorine)
- Number of Scans: 8-16
- Temperature: 298 K


- ^{19}F NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
 - Spectral Width: -60 to -150 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 16-64
 - Temperature: 298 K
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
 - Spectral Width: 0-150 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on concentration
 - Temperature: 298 K

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum. For ^1H and ^{13}C NMR, tetramethylsilane (TMS) or the residual solvent peak can be used as an internal reference. For ^{19}F NMR, an external reference of CFCl_3 (0 ppm) is common.
- Integrate the signals to determine the relative ratios of different species in a mixture.


Mandatory Visualization


The following diagrams illustrate the structural relationships of the isomers and the expected NMR signaling pathways.

[Click to download full resolution via product page](#)

Caption: Structures of Dichlorotrifluoroethane Isomers

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy of Dichlorotrifluoroethane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204223#nmr-spectroscopy-of-dichlorotrifluoroethane-isomers\]](https://www.benchchem.com/product/b1204223#nmr-spectroscopy-of-dichlorotrifluoroethane-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com